molecular formula C16H24N6O4 B8679782 1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea

1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea

Cat. No.: B8679782
M. Wt: 364.40 g/mol
InChI Key: NDUQXXCBPZEHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THX-B involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of THX-B is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to quality control tests to confirm its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

THX-B undergoes several types of chemical reactions, including:

    Oxidation: THX-B can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: THX-B can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions involving THX-B include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of THX-B include its oxidized and reduced derivatives, as well as substituted compounds. These products are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

THX-B has a wide range of scientific research applications, including:

    Chemistry: THX-B is used as a model compound in various chemical studies to understand its reactivity and interaction with other molecules.

    Biology: The compound is used in biological research to study its effects on cell proliferation, differentiation, and apoptosis.

    Medicine: THX-B has shown potential in the treatment of diabetic kidney disease, neurodegenerative disorders, and inflammatory diseases. .

    Industry: THX-B is used in the development of new drugs and therapeutic agents.

Mechanism of Action

THX-B exerts its effects by antagonizing the neurotrophin receptor p75 (p75NTR). This receptor is involved in various cellular processes, including cell survival, apoptosis, and inflammation. By inhibiting the activation of p75NTR, THX-B can reduce cell proliferation, induce apoptosis, and decrease inflammation . The compound also inhibits the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are involved in cell signaling pathways .

Comparison with Similar Compounds

THX-B is unique in its ability to antagonize the neurotrophin receptor p75 without being a peptide. Similar compounds include other p75NTR antagonists, such as:

THX-B stands out due to its non-peptidic nature, making it more stable and easier to synthesize compared to peptide-based antagonists .

Properties

Molecular Formula

C16H24N6O4

Molecular Weight

364.40 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide

InChI

InChI=1S/C16H24N6O4/c1-9(2)18-15(25)22(10(3)4)11(23)7-21-8-17-13-12(21)14(24)20(6)16(26)19(13)5/h8-10H,7H2,1-6H3,(H,18,25)

InChI Key

NDUQXXCBPZEHEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 119 mg (0.5 mmol) theophylline-7-acetic acid in 5 ml DMF was dropped for 15-20 minutes into pre-heated at 60° C. solution of 80 μl N,N′-diisopropyl carbodiimide (DIC) in 2.5 ml DMF. The mixture was subsequently heated for 4 hours at the same temperature. After cooling the solvent was evaporated in a vacuum. The residue was dissolved in minimal amount of chloroform and purified by flash chromatography on Silicagel-60A with chloroform:methanol (98:2) as eluent. The fractions with the desired product were pooled and evaporated, yielding 82 mg (44%) from the compound Th69 as a white powder. Rf=0.68 (chloroform/methanol (9/1), Rf=0.23 (ethyl acetate). The empirical formula (F.W. 365) was confirmed by the results from LC/MS. The main molecular peak was found at 365 with a second peak at 387 for the sodium salt. The m.p. of the product was 117-120° C. The 1H-NMR Spectrum (300 MHz) was consistent with the expected structure.
Quantity
119 mg
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reactant
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5 mL
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80 μL
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2.5 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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